molecular formula C25H20N6O3S B2976121 N-(4-ethylphenyl)-2-{[2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl}acetamide CAS No. 443677-28-9

N-(4-ethylphenyl)-2-{[2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl}acetamide

Cat. No.: B2976121
CAS No.: 443677-28-9
M. Wt: 484.53
InChI Key: FVHHPVQVBDCZLR-UHFFFAOYSA-N
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Description

N-(4-ethylphenyl)-2-{[2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl}acetamide is a heterocyclic compound featuring a triazoloquinazoline core substituted with a 4-nitrophenyl group at position 2 and a sulfanyl-linked acetamide moiety at position 3. The acetamide side chain is further modified with a 4-ethylphenyl group. This structure combines multiple pharmacophoric elements: the triazoloquinazoline scaffold is known for its role in enzyme inhibition (e.g., ALS inhibitors in herbicides), while the sulfanyl and nitro groups enhance electronic interactions and binding affinity .

Properties

IUPAC Name

N-(4-ethylphenyl)-2-[[2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N6O3S/c1-2-16-7-11-18(12-8-16)26-22(32)15-35-25-27-21-6-4-3-5-20(21)24-28-23(29-30(24)25)17-9-13-19(14-10-17)31(33)34/h3-14H,2,15H2,1H3,(H,26,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVHHPVQVBDCZLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3C4=NC(=NN42)C5=CC=C(C=C5)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-ethylphenyl)-2-{[2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl}acetamide is a complex organic compound that exhibits significant biological activity, particularly in the field of cancer research. This article provides a comprehensive overview of its biological properties, focusing on its anticancer potential and mechanisms of action.

Chemical Structure and Properties

The compound features a triazoloquinazoline core, which is known for its diverse biological activities. The presence of various functional groups contributes to its potential pharmacological effects. The molecular formula can be represented as follows:

  • Molecular Formula : C18H20N4O2S
  • Molecular Weight : 356.44 g/mol

Structural Components

  • 4-Ethylphenyl group : Contributes to lipophilicity.
  • 4-Nitrophenyl group : May enhance electron-withdrawing properties, influencing reactivity.
  • Triazoloquinazoline moiety : Associated with anticancer activity and topoisomerase inhibition.

Anticancer Activity

Recent studies have demonstrated that derivatives of triazoloquinazolines exhibit notable cytotoxic effects against various cancer cell lines. The biological activity of this compound has been evaluated in vitro against several human cancer cell lines:

Cell Line IC50 (µM)
Hepatocellular carcinoma (HepG2)29.47
Mammary gland breast cancer (MCF-7)39.41
Human prostate cancer (PC3)Moderate activity observed
Colorectal carcinoma (HCT-116)17.35

The compound showed the highest efficacy against the HCT-116 cell line, with an IC50 value of 17.35 µM, indicating strong antiproliferative activity .

The anticancer effects are attributed to the compound's ability to act as a topoisomerase II inhibitor and a potential DNA intercalator . These mechanisms disrupt DNA replication and transcription, leading to apoptosis in cancer cells. Notably:

  • Topoisomerase II Inhibition : Compounds similar to this compound have shown significant inhibition of topoisomerase II with IC50 values ranging from 2.44 to 9.43 µM .
  • DNA Binding Affinity : The structural characteristics enhance binding affinity to DNA, facilitating cytotoxicity through intercalation and disruption of normal cellular processes .

Study on Triazoloquinazolines

A comprehensive study focused on the synthesis and evaluation of various triazoloquinazoline derivatives highlighted the importance of structural modifications in enhancing anticancer activity. The study reported that compounds with bulky substituents exhibited decreased cytotoxicity due to steric hindrance affecting their interaction with DNA .

Cytotoxicity Evaluation

In vitro cytotoxicity assays were performed using the MTT method across different cell lines. The results indicated that while many derivatives displayed moderate activity, specific substitutions significantly influenced their potency against targeted cancer types .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a broader class of triazoloquinazoline and acetamide derivatives. Below is a comparative analysis with structurally related compounds, focusing on substituent effects, biological activity, and physicochemical properties.

Compound Key Substituents Biological Activity Key Findings
Target Compound : N-(4-ethylphenyl)-2-{[2-(4-nitrophenyl)-triazolo[1,5-c]quinazolin-5-yl]sulfanyl}acetamide 4-Nitrophenyl (position 2), sulfanyl-acetamide-4-ethylphenyl (position 5) Limited direct data; inferred ALS inhibition and antimicrobial potential Enhanced lipophilicity due to ethylphenyl; nitro group may improve redox activity.
Compound 5k () 5,7-Dimethyl-triazolo[1,5-a]pyrimidine, substituted thioether 90% inhibition of Rhizoctonia solani (rice sheath blight) at 50 mg/L Methyl groups enhance stability; thioether linkage critical for antifungal activity.
Compound 8f () 5,7-Dimethyl-triazolo[1,5-a]pyrimidine, thiadiazole-thioether Similar antifungal activity to 5k Thiadiazole ring introduces additional π-π stacking interactions.
Compound 15 ()**: 2-[(5-{[4-(Acetylamino)phenoxy]methyl}-4-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methyl-5-nitrophenyl)acetamide 4-Ethyltriazole, 2-methyl-5-nitrophenyl No explicit activity reported; structural focus on acetamide-triazole synergy Ethyl group improves metabolic stability; nitro group enhances electron withdrawal.
Compound 18 ()**: 2-[(5-{[4-(Acetylamino)phenoxy]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-nitrophenyl)acetamide Phenyltriazole, 4-nitrophenyl Melting point 273–274°C; 57% yield Phenyl substitution increases steric bulk, potentially reducing membrane permeability.

Key Structural Insights:

  • Sulfanyl Linkages: The sulfanyl bridge in the target compound and analogues (e.g., Compounds 5k, 8f) contributes to redox activity and hydrogen bonding, critical for antifungal and herbicidal actions . Alkyl vs. Aryl Substitutions: Ethyl groups (target compound, Compound 15) improve lipophilicity and metabolic stability compared to bulkier phenyl groups (Compound 18), which may hinder cellular uptake .

Physicochemical Properties:

  • Melting Points : Higher melting points in nitro-substituted derivatives (e.g., Compound 18: 273–274°C) indicate strong intermolecular interactions (e.g., hydrogen bonding, π-stacking) compared to ethylphenyl analogues .
  • Synthetic Yields : Yields for acetamide-triazolo derivatives range from 45–57%, reflecting challenges in introducing sulfanyl and nitro groups during synthesis .

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